1-(3-methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
描述
The compound 1-(3-methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS: 900887-75-4) is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. Its molecular formula is C₂₄H₂₆N₄O₃ (molecular weight: 418.5 g/mol) . Structurally, it features:
- A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a 4-oxo-1,4-dihydro scaffold.
- A 3-methoxypropyl substituent at position 1.
- A 9-methyl group on the fused pyrrolo-pyrimidine system.
- An N-[4-(propan-2-yl)phenyl] carboxamide moiety at position 2.
This compound is part of a broader family of N-aryl carboxamide derivatives synthesized via condensation reactions between pyridopyrrolopyrimidine precursors and aromatic amines, as described in .
属性
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(4-propan-2-ylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-16(2)18-8-10-19(11-9-18)26-24(30)21-15-20-23(28(21)13-6-14-32-4)27-22-17(3)7-5-12-29(22)25(20)31/h5,7-12,15-16H,6,13-14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQFGMDTWWCSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties and interaction with specific biological targets.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 446.54 g/mol. The structural complexity involves multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3 |
| Molecular Weight | 446.54 g/mol |
| CAS Number | 900278-05-9 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including the compound . The structure-activity relationship (SAR) indicates that modifications in the molecular structure significantly influence biological activity.
In vitro assays demonstrated that derivatives of this compound exhibit potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory process. For instance:
- IC50 Values :
- COX-1: 19.45 ± 0.07 µM
- COX-2: 23.8 ± 0.20 µM
These values suggest that the compound may serve as a potential anti-inflammatory agent comparable to established drugs like diclofenac and celecoxib .
The mechanism underlying the anti-inflammatory effects involves the inhibition of prostaglandin synthesis through COX enzyme inhibition. This leads to reduced inflammation and pain. In vivo studies using carrageenan-induced paw edema models confirmed the efficacy of related derivatives in reducing inflammation, with effective doses (ED50) comparable to indomethacin .
Case Studies and Research Findings
A series of studies have explored the biological activity of similar compounds:
- Study on Pyrimidine Derivatives :
- In Vivo Efficacy :
相似化合物的比较
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in 900262-41-1) increase solubility in polar solvents, whereas hydrophobic substituents (e.g., isopropyl in the target compound) enhance lipophilicity .
Molecular Networking and Fragmentation Patterns
- LC-MS/MS Profiling : Molecular networking () reveals that analogues with similar N-aryl groups (e.g., 4-isopropylphenyl vs. 4-methoxyphenyl ) exhibit high cosine scores (>0.8), indicating conserved fragmentation pathways .
- Bioactivity Inference: While direct bioactivity data for the target compound is unavailable, notes that N-aryl derivatives (21–29) exhibit varied kinase inhibition profiles, suggesting substituent-dependent activity .
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and amide coupling. Key steps require precise temperature control (e.g., 80–120°C) and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). For example, the use of continuous flow reactors can enhance scalability and reduce side reactions . Yield optimization often employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediates, with yields averaging 60–75% in small-scale trials .
Q. How is the compound’s structural integrity validated post-synthesis?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, the pyrimidine core’s resonance at δ 8.2–8.5 ppm in 1H NMR confirms aromatic proton environments, while HRMS validates the molecular ion peak (m/z 404.47 for C23H24N4O3) . X-ray studies resolve stereoelectronic effects in the pyrrolo-pyrimidine fused ring system .
Q. What in vitro assays are suitable for initial biological activity screening?
Standard assays include:
- Kinase inhibition : ATP-binding site competition using fluorescence polarization (e.g., PARP-1 IC50 determination) .
- Antibiofilm activity : Crystal violet staining against S. aureus and P. aeruginosa biofilms, with biomass reduction ≥50% considered significant .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 values in the 2–10 µM range) .
Advanced Research Questions
Q. How does the compound’s PARP-1 inhibition mechanism compare to clinical inhibitors like Olaparib?
The compound’s fused pyrimidine-pyrrolo core enables competitive binding at the PARP-1 NAD+ site, with a calculated binding affinity (ΔG = -9.2 kcal/mol) comparable to Olaparib (-10.1 kcal/mol) via molecular docking. However, its 3-methoxypropyl substituent may reduce off-target effects on PARP-2, as shown in selectivity assays (PARP-1/PARP-2 IC50 ratio = 12 vs. Olaparib’s 8) . Synergy studies with DNA-damaging agents (e.g., cisplatin) are ongoing to validate combinatorial efficacy .
Q. How can contradictory data on anti-inflammatory activity across studies be resolved?
Discrepancies in IC50 values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). A standardized protocol using recombinant human COX-2 and arachidonic acid (10 µM) is recommended. Additionally, metabolite profiling via LC-MS can identify hydrolyzed derivatives (e.g., free carboxylic acid forms) that may exhibit variable activity .
Q. What computational strategies predict pharmacokinetic properties and metabolic stability?
- ADME modeling : SwissADME predicts high gastrointestinal absorption (Caco-2 permeability = 8.5 × 10⁻⁶ cm/s) but moderate hepatic metabolism (CYP3A4 substrate).
- Metabolite identification : In silico Biotransformer analysis suggests primary oxidation at the methoxypropyl chain, confirmed by in vitro microsomal assays .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility from 0.1 mg/mL to 2.5 mg/mL .
Q. How does substituent variation impact structure-activity relationships (SAR) in analogs?
A comparative SAR study of 15 analogs revealed:
- Methoxypropyl group : Critical for PARP-1 binding (removal reduces activity by 90%).
- N-[4-(propan-2-yl)phenyl] : Enhances lipophilicity (logP = 3.2 vs. 2.5 for unsubstituted phenyl), correlating with improved membrane permeability .
- 9-Methyl group : Deleting this group abolishes anti-biofilm activity, likely due to disrupted hydrophobic interactions with bacterial enzymes .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in kinase inhibition assays?
- Standardize enzyme sources : Use commercially available human recombinant kinases (e.g., Sigma-Aldrich).
- Control ATP concentrations : Fixed ATP levels (e.g., 10 µM) minimize variability in competition assays.
- Validate with positive controls : Include staurosporine (pan-kinase inhibitor) to confirm assay integrity .
Q. What techniques resolve crystallographic ambiguities in the fused ring system?
- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain (e.g., C5–N1–C6 angle = 108.5°).
- DFT calculations : B3LYP/6-31G(d) optimizations validate experimental geometries and electron density maps .
Q. How can in vivo efficacy be extrapolated from in vitro data?
Pharmacokinetic-pharmacodynamic (PK/PD) modeling using murine xenografts suggests a dose of 50 mg/kg (oral) achieves tumor growth inhibition ≥60% with Cmax = 12 µM. However, interspecies scaling requires adjustment for hepatic extraction ratio (0.7 in mice vs. 0.4 in humans) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
